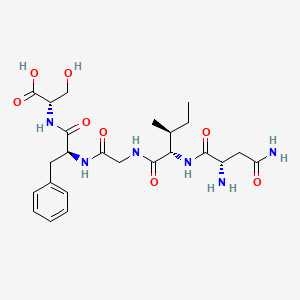
L-Asparaginyl-L-isoleucylglycyl-L-phenylalanyl-L-serine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Asparaginyl-L-isoleucylglycyl-L-phenylalanyl-L-serine is a peptide composed of five amino acids: L-asparagine, L-isoleucine, glycine, L-phenylalanine, and L-serine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Asparaginyl-L-isoleucylglycyl-L-phenylalanyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The protecting group (e.g., Fmoc) is removed using a base like piperidine.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
L-Asparaginyl-L-isoleucylglycyl-L-phenylalanyl-L-serine can undergo various chemical reactions, including:
Oxidation: The phenylalanine residue can be oxidized to form phenylalanine derivatives.
Reduction: The peptide can be reduced to break disulfide bonds if present.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of phenylalanine can yield hydroxyphenylalanine, while reduction can lead to the formation of free thiol groups.
Aplicaciones Científicas De Investigación
L-Asparaginyl-L-isoleucylglycyl-L-phenylalanyl-L-serine has several scientific research applications:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Medicine: Potential therapeutic applications in cancer treatment due to its ability to inhibit protein biosynthesis in cancer cells.
Industry: Used in the production of peptide-based materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of L-Asparaginyl-L-isoleucylglycyl-L-phenylalanyl-L-serine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit protein biosynthesis by binding to ribosomes and preventing the elongation of nascent polypeptide chains. This action is particularly useful in cancer therapy, where it can selectively target rapidly dividing cells.
Comparación Con Compuestos Similares
Similar Compounds
L-Asparaginyl-L-phenylalanyl-L-serine: Similar structure but lacks the isoleucine and glycine residues.
L-Asparaginyl-L-isoleucyl-L-phenylalanyl-L-serine: Similar but with different amino acid sequence.
Uniqueness
L-Asparaginyl-L-isoleucylglycyl-L-phenylalanyl-L-serine is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties. Its ability to inhibit protein biosynthesis and potential therapeutic applications make it a compound of significant interest in scientific research.
Propiedades
Número CAS |
399035-74-6 |
|---|---|
Fórmula molecular |
C24H36N6O8 |
Peso molecular |
536.6 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C24H36N6O8/c1-3-13(2)20(30-21(34)15(25)10-18(26)32)23(36)27-11-19(33)28-16(9-14-7-5-4-6-8-14)22(35)29-17(12-31)24(37)38/h4-8,13,15-17,20,31H,3,9-12,25H2,1-2H3,(H2,26,32)(H,27,36)(H,28,33)(H,29,35)(H,30,34)(H,37,38)/t13-,15-,16-,17-,20-/m0/s1 |
Clave InChI |
DENBPSGRWDZQIY-ZZKADIETSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC(=O)N)N |
SMILES canónico |
CCC(C)C(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)O)NC(=O)C(CC(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Iodomethyl)-5-methyl-1,2-dihydro[1,3]oxazolo[3,2-a]quinolin-10-ium iodide](/img/structure/B14254034.png)
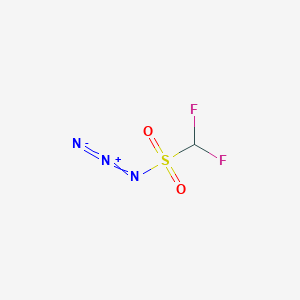
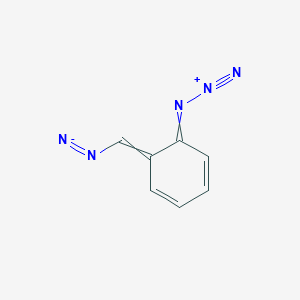

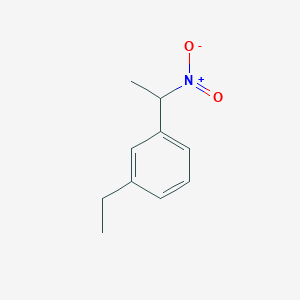
![Anthracene, 9-[(1S)-1-methoxyethyl]-](/img/structure/B14254057.png)

![(1R,5R,6S,7S)-6,7-dihydroxy-8-oxa-3-azabicyclo[3.2.1]octan-2-one](/img/structure/B14254072.png)

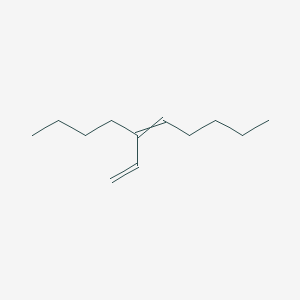
![1,1'-[(1S,2S)-Cyclohexane-1,2-diyl]dipyrrolidine](/img/structure/B14254077.png)
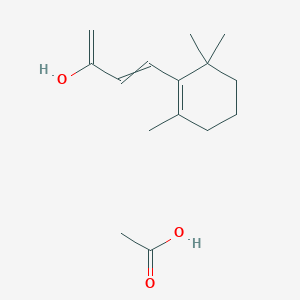
![2-Methyl-2-(prop-1-en-1-yl)-2,3-dihydronaphtho[2,3-b]furan-4,9-dione](/img/structure/B14254081.png)

